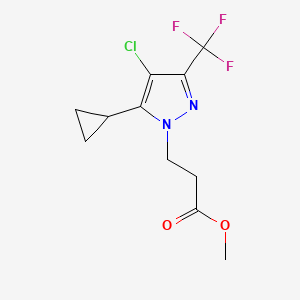
2-(benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is a useful research compound. Its molecular formula is C21H19NOS and its molecular weight is 333.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
A study by Fukamachi et al. (2010) explores an efficient method to prepare derivatives like 2-alkylsulfanyl-3H-4,5-dihydro-1,3-benzodiazepin-4-ones, which may have structural similarities to 2-(benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide. This research provides insights into the synthesis of complex molecules under mild conditions, potentially applicable to the compound (Fukamachi et al., 2010).
Crystal Structure Analysis
Subasri et al. (2016, 2017) conducted studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, analyzing their crystal structures. These studies provide valuable information on the molecular conformation and intramolecular interactions, which could be relevant for understanding the structure and potential applications of this compound (Subasri et al., 2016); (Subasri et al., 2017).
Pharmaceutical Synthesis
Modafinil, a drug used in the treatment of narcolepsy and sleeping disorders, is synthesized from benzhydrol and thioglycolic acid, processes which might be related to the synthesis of this compound. The study by Taghizadeh et al. (2016) could offer insights into similar synthetic pathways (Taghizadeh et al., 2016).
Antimicrobial and Hemolytic Agents
Research by Rehman et al. (2016) on synthesizing N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides as potential antimicrobial and hemolytic agents provides insights into the biological activities of such compounds. This could be relevant for understanding the potential biomedical applications of this compound (Rehman et al., 2016).
Properties
IUPAC Name |
2-benzylsulfanyl-N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c23-20(14-24-13-15-5-2-1-3-6-15)22-19-12-11-17-10-9-16-7-4-8-18(19)21(16)17/h1-8,11-12H,9-10,13-14H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVHBALRSLABLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2358792.png)
![N-cyclohexyl-4-{2-[(3-methoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2358794.png)
![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2358795.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2358798.png)

![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2358802.png)



![5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride](/img/structure/B2358807.png)
![[1-(2,2-diethoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2358808.png)


